Product packaging for Cadina-1(10),4-diene(Cat. No.:CAS No. 16729-01-4)

Cadina-1(10),4-diene

Cat. No.: B1216409
CAS No.: 16729-01-4
M. Wt: 204.35 g/mol
InChI Key: FUCYIEXQVQJBKY-UHFFFAOYSA-N
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Description

Overview of Cadinane (B1243036) Sesquiterpenoids in Academic Contexts

Cadinane sesquiterpenoids represent a significant class of natural products, characterized by a specific bicyclic skeleton that forms the basis for a wide array of derivatives. These compounds are prevalent across various biological kingdoms, including plants, fungi, and marine organisms nih.govmdpi.comnih.govnih.gov. In academic research, cadinane sesquiterpenoids are studied for their structural complexity, their roles in plant defense mechanisms, and their potential pharmacological applications. Their biosynthesis, often involving complex enzymatic pathways, is also a key area of investigation nih.govnih.gov. The structural diversity within the cadinane family, stemming from variations in double bond positions, functional group attachments, and stereochemistry, contributes to their varied biological activities, which can range from antimicrobial and anti-inflammatory to cytotoxic effects nih.govontosight.airesearchgate.net.

Historical Trajectory of Cadina-1(10),4-diene within Chemical and Biological Sciences

This compound, also known by synonyms such as δ-cadinene and δ-amorphene, has been identified as a constituent in the essential oils of numerous plant species for many years nist.govnmppdb.com.ngcontaminantdb.canih.govresearchgate.net. Its chemical structure, a C15H24 hydrocarbon, features a hexahydronaphthalene (B12109599) core with specific methyl and isopropyl substitutions and two double bonds nist.govnmppdb.com.ngcontaminantdb.canih.gov. The compound has been isolated and characterized from a broad spectrum of flora, including plants like Aristolochia triangularis, Artemisia princeps, Vismia guianensis, Michelia macclurei, Kadsura coccinea, and Magnolia champaca nih.govrsdjournal.orgnih.govmdpi.comnih.gov. The historical trajectory of its study is intrinsically linked to the development of analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), which enabled the identification and quantification of volatile compounds in plant extracts and essential oils. Early research focused on cataloging the chemical constituents of various plant species, with this compound frequently appearing as a component of these complex mixtures.

Contemporary Research Paradigms and Emerging Frontiers for this compound

Current research on this compound continues to explore its presence in natural sources and to elucidate its biological activities. Studies have reported its presence in a wide variety of plant essential oils, contributing to their characteristic aromas and potential bioactivities researchgate.netrsdjournal.orgnih.govmdpi.comimist.mad-nb.infoscielo.br. Emerging research paradigms focus on its antimicrobial properties, demonstrating inhibitory effects against various bacterial and fungal strains, including Staphylococcus aureus and Escherichia coli researchgate.netrsdjournal.orgmdpi.comredalyc.org. Furthermore, its potential role in enzyme interactions is being investigated, with molecular docking studies suggesting binding affinities to targets like tissue plasminogen activator and human topoisomerase-II nih.govresearchgate.net.

Emerging frontiers include investigating its biosynthetic pathways and the enzymes responsible for its production, particularly in fungi and plants nih.govnih.gov. The potential application of this compound and related cadinane sesquiterpenes as natural antibacterial agents or as components in the development of new wood preservatives is also an area of growing interest researchgate.netmdpi.com. Understanding the structure-activity relationships of cadinane-type sesquiterpenes is crucial for harnessing their therapeutic potential and for developing novel applications in various industries.

Data Tables:

Table 1: Selected Natural Sources of this compound

Organism TypeSpecific Organism/SpeciesPart StudiedKey References
PlantAristolochia triangularis- nih.gov
PlantArtemisia princeps- nih.gov
PlantVismia guianensisFruit rsdjournal.org
PlantMichelia macclureiHeartwood nih.gov
PlantKadsura coccineaLeaves, Stems, Roots mdpi.com
PlantEugenia rottlerianaLeaves imist.ma
PlantMagnolia champacaStem bark nih.govresearchgate.net
PlantHyptis carpinifoliaLeaves d-nb.info
PlantCaesalpinia pulcherrimaLeaves researchgate.net
PlantSalvia pichinchensis- acgpubs.org
FungusVarious species- nih.gov
Marine OrganismMarine Sponges- nih.gov
AlgaeBrown Algae- mdpi.com

Note: "-" indicates that the specific plant part was not explicitly detailed in the cited source.

Table 2: Reported Biological Activities Associated with this compound and Cadinane Sesquiterpenes

Biological Activity TypeDescription/Target OrganismKey References
AntimicrobialActivity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida species researchgate.netrsdjournal.orgmdpi.comredalyc.org
Enzyme InhibitionBinding affinity for Tissue plasminogen activator, Human topoisomerase-II nih.govresearchgate.net
Anti-inflammatoryGeneral activity observed in cadinane sesquiterpene studies nih.gov
AntioxidantGeneral activity observed in cadinane sesquiterpene studies nih.gov
AntifungalGeneral activity observed in cadinane-type sesquiterpene studies researchgate.net

Compound Name List:

this compound

δ-Cadinene

δ-Amorphene

(+)-δ-Cadinene

(+)-δ-Amorphene

1-Isopropyl-4,7-dimethyl-1,2,3,5,6,8a-hexahydronaphthalene

4,7-dimethyl-1-propan-2-yl-1,2,3,5,6,8a-hexahydronaphthalene

Cadinane sesquiterpenoids

(-)-cis-cadine-1(6),4-diene

trans-cadina-1,4-diene

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24 B1216409 Cadina-1(10),4-diene CAS No. 16729-01-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-dimethyl-1-propan-2-yl-1,2,3,5,6,8a-hexahydronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,13,15H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCYIEXQVQJBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CCC(=C2CC1)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274505, DTXSID60862005
Record name Cadina-1(10),4-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-Dimethyl-1-(propan-2-yl)-1,2,3,5,6,8a-hexahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16729-01-4, 189165-79-5
Record name Cadina-1(10),4-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name delta-Amorphene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030644
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Occurrence, Biosynthesis, and Ecological Relevance of Cadina 1 10 ,4 Diene

Natural Occurrence and Distribution Patterns of Cadina-1(10),4-diene

This compound has been identified in a range of organisms, from terrestrial plants to marine environments, often as a component of complex essential oil mixtures. Its presence and concentration can vary significantly depending on the species, geographical location, and environmental conditions.

Sesquiterpenes of the cadinane (B1243036) skeleton, including isomers like this compound, are widely distributed across the plant kingdom. They are frequently found in plants belonging to families such as:

Myrtaceae: Species within the Myrtaceae family, including those from the Eugenia and Myrcia genera, have been reported to contain cadinane sesquiterpenes. For instance, Myrcia sylvatica essential oils have shown variability in cadinene content, with some chemotypes featuring δ-cadinene nih.gov. Eugenia patrisii essential oils have also been noted to contain trans-cadina-1,4-diene researchgate.netnih.gov.

Annonaceae: The Annona genus, part of the Annonaceae family, has also been investigated for its essential oil composition. Annona squamosa leaf oil has been reported to contain cadina-1,4-diene in varying amounts depending on the geographical origin longdom.orgijrap.net. Isolona dewevrei, another member of Annonaceae, has been shown to produce essential oils with cadina-1(10),4-dien-8β-ol researchgate.netnih.gov.

Asteraceae: The Asteraceae family, also known as Compositae, is rich in sesquiterpenoids. While specific mentions of this compound are less frequent, related cadinanes are common. Centratherum punctatum, an Asteraceae species, has been found to contain δ-cadinene essencejournal.com.

Lamiaceae: Plants in the Lamiaceae family, such as Hyptis and Ocimum species, are known for their aromatic properties, often due to sesquiterpene content. Hyptis carpinifolia essential oil has been reported to contain trans-cadina-1(6),4-diene (B1243731) d-nb.info. Ocimum forskolei essential oil studies have identified δ-cadinene nih.gov.

Meliaceae: The Meliaceae family is a significant source of various sesquiterpenoids, including cadinanes. Guarea species, for example, have been reported to contain cadinene-type compounds such as γ-muurolene, cadina-1,4-diene, and δ-cadinene mdpi.commdpi.com. Dysoxylum cauliflorum essential oil also contained δ-cadinene and cadina-1,4-diene cabidigitallibrary.org.

Fungi, particularly those from the Trichoderma genus, are known producers of a diverse array of secondary metabolites, including terpenoids. Studies have identified cadinane-related compounds produced by fungi. For instance, Trichoderma koningiopsis has been investigated for its metabolic products, though specific isolation of this compound from this fungus is not explicitly detailed in the provided search results researchgate.netresearchgate.net. However, other Trichoderma species have been found to produce volatile organic compounds (VOCs) with antifungal properties, including cadinane-related compounds researchgate.net.

Marine organisms, particularly seaweed holobionts (the association of a seaweed with its associated microorganisms), can also produce sesquiterpenes. Research on the Mediterranean seaweed Taonia atomaria has led to the isolation of sesquiterpenes, including compounds related to the cadinane skeleton, such as 4-cadinene and cadinane-4(14),5-diene researchgate.net. Another study on seaweed holobionts identified cis-cadina-1,4-diene on the surface of Taonia atomaria samples frontiersin.orgnih.gov.

The concentration of this compound and related cadinanes can exhibit significant variation not only between different species but also within the same species across different populations, geographical locations, or even due to seasonal changes. For example, studies on Myrcia sylvatica have revealed distinct chemotypes with varying levels of δ-cadinene, influenced by geographical factors and seasonality nih.govresearchgate.net. Similarly, variations in essential oil composition, including cadinane content, have been observed in Annona squamosa depending on its origin longdom.org. Hyptis carpinifolia also demonstrates seasonal variability in its leaf essential oil components, including trans-cadina-1(6),4-diene, likely influenced by rainfall patterns d-nb.info.

Advanced Biosynthetic Pathways of this compound

The biosynthesis of cadinanes, including this compound, follows a well-established pathway for sesquiterpenoid production in plants and fungi.

The biosynthesis of all sesquiterpenes begins with the universal precursor farnesyl pyrophosphate (FPP). FPP is a C15 isoprenoid molecule assembled from three isoprene (B109036) units. The formation of the cadinane skeleton from FPP involves a series of enzymatic cyclization reactions catalyzed by sesquiterpene synthases (SPSs).

The general mechanism involves the ionization of FPP to a farnesyl cation. This cation then undergoes cyclization. For cadinanes, a key step is often described as a 1,10-cyclization, leading to a germacradienyl cation intermediate. This intermediate can then undergo further cyclization and rearrangements, often involving hydride shifts, to form the characteristic decalin ring system of cadinanes. For example, the cyclization of FPP to δ-cadinene, a precursor to many other cadinanes, has been proposed to involve a 1,10-cyclization to a cis-germacradienyl cation, followed by a 1,3-hydride shift and a second cyclization to yield the cadinenyl cation researchgate.netlookchem.com.

Specific sesquiterpene synthases possess unique active site geometries and amino acid residues that dictate the precise cyclization pathway and the resulting sesquiterpene product. Research on enzymes like δ-cadinene synthase (DCS) from cotton (Gossypium arboreum) has provided detailed insights into these mechanisms, highlighting how subtle changes in the enzyme or substrate can lead to different cyclization pathways, such as 1,6-ring closure or alternative cyclizations researchgate.netlookchem.com. The formation of cadinadienes from FPP is a testament to the remarkable catalytic versatility of terpene synthases in generating complex carbocyclic structures.

Chemical Synthesis and Structural Derivatization of Cadina 1 10 ,4 Diene

Total Synthesis Strategies for Cadina-1(10),4-diene and Related Cadinanes

The complete chemical synthesis of this compound and other cadinane (B1243036) sesquiterpenes provides a pathway to produce these molecules in the laboratory, often with the goal of confirming their structure or enabling the synthesis of analogs for further study.

Retrosynthetic analysis is a problem-solving technique in organic synthesis where the target molecule is broken down into simpler, commercially available starting materials. For this compound, also known as (±)-δ-cadinene, a common retrosynthetic strategy involves disconnecting the molecule to reveal key precursor fragments. A notable approach involves the disconnection of the cadinane skeleton to a cyclohexenone derivative and an α,β-unsaturated ketone. tandfonline.com This strategy simplifies the complex bicyclic structure into more manageable monocyclic and acyclic precursors. tandfonline.com The synthesis is designed to be accomplished by the removal of a ketone's oxygen, provided that a Robinson annelation of a cyclohexenone and an α,β-unsaturated ketone as a Michael acceptor proceeds stereoselectively to form the key intermediate, δ-cadinenone, without rearrangement of the double bond. tandfonline.com The α,β-unsaturated ketone itself can be further disconnected to simpler starting materials like isobutyraldehyde (B47883) and 3-oxopentanoic acid, which are precursors for a Knoevenagel condensation. tandfonline.com

A representative retrosynthetic analysis for (±)-δ-cadinene is outlined below:

Target MoleculeKey IntermediatePrecursorsStarting Materials
(±)-δ-Cadineneδ-Cadinenone4-Methyl-3-cyclohexen-1-one and (E)-6-Methyl-4-hepten-3-onep-Methylanisole, Isobutyraldehyde, and 3-Oxopentanoic acid

Achieving the correct stereochemistry is a critical challenge in the synthesis of natural products like this compound. Stereoselective reactions are employed to control the spatial arrangement of atoms. In the total synthesis of (±)-δ-cadinene, a key stereoselective step is the Robinson annelation. The reaction between the enamine of 4-methyl-3-cyclohexen-1-one and (E)-6-methyl-4-hepten-3-one proceeds with a high degree of stereoselectivity to furnish the desired cis-fused decalin system of the cadinane skeleton. tandfonline.com This stereocontrol is crucial for establishing the correct relative configuration of the substituents on the bicyclic core.

While the aforementioned synthesis produced a racemic mixture (both enantiomers), enantioselective methods aim to produce a single enantiomer, which is often the biologically active form. This can be achieved through the use of chiral catalysts, auxiliaries, or starting materials derived from the chiral pool. For cadinanes, enantioselective approaches could involve asymmetric versions of key bond-forming reactions, such as asymmetric Michael additions or aldol (B89426) reactions, to set the stereocenters early in the synthetic sequence.

Synthetic strategies can be broadly categorized as either linear or convergent. A linear synthesis builds the target molecule in a step-by-step manner from a single starting material. In contrast, a convergent synthesis involves the independent synthesis of several fragments of the target molecule, which are then combined at a later stage. wikipedia.org

The following table compares the conceptual flow of linear versus convergent syntheses:

Synthesis TypeDescriptionAdvantages
Linear A → B → C → D → TargetConceptually straightforward.
Convergent A → B; C → D; B + D → TargetHigher overall yield, allows for parallel synthesis of fragments, easier purification of intermediates. wikipedia.org

Semisynthesis and Biocatalytic Transformations of this compound

Semisynthesis and biocatalysis offer alternative and often more efficient routes to this compound and its derivatives by utilizing naturally occurring precursors and enzymes.

Nature synthesizes this compound through the action of enzymes known as terpene synthases or cyclases. Specifically, (+)-δ-cadinene synthase catalyzes the cyclization of the linear precursor, farnesyl diphosphate (B83284) (FPP), to form (+)-δ-cadinene. wikipedia.orgnih.gov This enzymatic process is highly stereoselective and efficient. The enzyme is a key component in the biosynthesis of gossypol (B191359) in cotton plants. wikipedia.org

The catalytic mechanism of (+)-δ-cadinene synthase is proposed to proceed through a series of carbocationic intermediates. The reaction is initiated by the ionization of FPP to form a farnesyl cation, which then undergoes a series of cyclizations and rearrangements to ultimately yield the cadinane skeleton. nih.gov The enzyme's active site provides a chiral environment that directs the folding of the flexible FPP substrate and stabilizes the reactive intermediates to ensure the formation of a single stereoisomer.

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of biocatalysis to create novel molecules. This approach has been successfully applied to generate analogs of δ-cadinene. For instance, a synthetic analog of farnesyl pyrophosphate, 8-thio-farnesylpyrophosphate, has been synthesized and used as a substrate for various sesquiterpene synthases. nih.govacs.org

When 8-thio-farnesylpyrophosphate was subjected to biotransformation with the sesquiterpene synthases Cop4 and Omp7, new thio-analogs of δ-cadinene and δ-cadinol were produced. acs.org This demonstrates the potential of using engineered enzymes and modified natural precursors to generate novel cadinane derivatives with potentially interesting biological activities. The formation of these "sulfo-terpenoids" can be rationalized by a mechanism analogous to the natural cyclization pathway of FPP to δ-cadinene. acs.org

This chemoenzymatic strategy highlights the modularity of terpene biosynthesis and provides a platform for producing a diverse range of cadinane analogs that would be challenging to access through purely chemical means.

Design and Synthesis of this compound Analogs and Derivatives

The inherent biological activity of many cadinane-type sesquiterpenes has spurred significant interest in the synthesis of their derivatives. By systematically modifying the cadinane core, researchers can probe structure-activity relationships (SAR) and develop compounds with enhanced or novel biological functions.

The targeted modification of the this compound scaffold allows for a detailed investigation into how specific structural features influence biological activity. These modifications often focus on introducing or altering functional groups at various positions on the cadinane skeleton.

A notable study in this area involved the synthesis of thirteen derivatives from the naturally occurring cadinane sesquiterpenes T-cadinol, T-muurolol, and α-cadinol. researchgate.net These parent compounds, being structurally related to this compound, provide a relevant platform for understanding the impact of structural changes. The antifungal properties of these synthesized compounds were evaluated against several wood-decay fungi, revealing key structure-activity relationships. researchgate.net

The research highlighted the critical role of both an unsaturated double bond within the cadinane framework and the presence of oxygen-containing functional groups in determining antifungal efficacy. For instance, α-cadinol demonstrated potent activity, and certain synthetic derivatives, such as 3β-ethoxy-T-muurolol and various hydroxylated cadinane and muurolane analogs, also exhibited significant antifungal effects. researchgate.net The stereochemistry of the cadinane skeleton was also found to influence the biological activity. researchgate.net

These findings underscore a rational approach to the design of this compound analogs. Modifications could be strategically planned to include:

Introduction of hydroxyl, ether, or other oxygen-containing moieties at various accessible positions on the bicyclic ring system to potentially enhance potency.

Stereoselective synthesis to control the spatial arrangement of substituents, which has been shown to be a critical factor in biological activity. researchgate.net

Modification of the isopropyl group , a characteristic feature of the cadinane skeleton, to explore its contribution to receptor binding or membrane interactions.

The following table summarizes the key findings from the study on cadinane derivatives and their antifungal activity, providing a basis for the targeted design of novel this compound analogs. researchgate.net

Compound/Derivative Modification Key Finding
α-CadinolNatural cadinane sesquiterpeneStrong antifungal activity against various wood-decay fungi. researchgate.net
3β-ethoxy-T-muurololEthoxy group additionShowed good antifungal activity. researchgate.net
4βH-cadinan-10β-olHydroxylationExhibited good antifungal activity. researchgate.net
4βH-muurolan-10β-olHydroxylationDemonstrated good antifungal activity. researchgate.net
4βH-cadinan-10α-olHydroxylation (stereoisomer)Displayed good antifungal activity, highlighting the role of stereochemistry. researchgate.net

To explore a wider range of biological activities and identify novel lead compounds, the creation of chemically diverse libraries based on the cadinane scaffold is a powerful strategy. This approach moves beyond one-at-a-time analog synthesis to the systematic and often high-throughput generation of a multitude of related compounds. Methodologies such as diversity-oriented synthesis (DOS) and combinatorial chemistry are central to this effort.

Diversity-oriented synthesis (DOS) is particularly well-suited for this purpose, as it aims to generate collections of structurally complex and diverse small molecules, often inspired by natural product skeletons. semanticscholar.orgcam.ac.uknih.govnih.gov The goal is to populate biologically relevant regions of chemical space to discover compounds with novel functions. semanticscholar.org A DOS strategy for a cadinane library would involve developing a flexible synthetic route that allows for the introduction of various substituents and even modifications to the core bicyclic structure.

Key principles for creating a cadinane-based chemical library include:

Scaffold-Based Design: The cadinane skeleton serves as the central template.

Appendage Diversity: A wide range of different chemical groups (appendages) are attached to the core scaffold.

Stereochemical Diversity: The synthesis is designed to produce various stereoisomers of the compounds.

Skeletal Diversity: In more advanced DOS approaches, the synthetic route can be designed to branch out and create related but distinct molecular skeletons. semanticscholar.org

Combinatorial chemistry offers a practical set of techniques for implementing the synthesis of such libraries. nih.govnih.gov For a cadinane library, this could involve a "mix-and-split" or a parallel synthesis approach. In a parallel synthesis, a common cadinane intermediate would be distributed into an array of reaction vessels, and a different building block or reagent would be added to each, leading to a spatially segregated library of individual compounds.

The table below outlines a conceptual framework for the design of a cadinane-based combinatorial library, drawing on the general principles of library design.

Library Design Parameter Strategy for Cadinane Library Potential Outcome
Core Scaffold This compound or a versatile synthetic precursor.A library of compounds all sharing the fundamental cadinane structure.
Points of Diversification Positions on the bicyclic rings amenable to functionalization (e.g., via C-H activation, allylic oxidation) and the isopropyl group.Introduction of a wide array of functional groups (e.g., hydroxyls, amines, halogens, alkyl chains).
Building Blocks A diverse set of carboxylic acids, amines, aldehydes, etc., for attachment to the functionalized scaffold.A large number of unique derivatives with varied physicochemical properties.
Synthetic Methodology Parallel synthesis on a solid support or in solution phase.Efficient and systematic production of the compound library.
Screening High-throughput screening against a panel of biological targets (e.g., enzymes, receptors, cell lines).Identification of "hit" compounds with desired biological activities.

By employing these systematic approaches to chemical synthesis and derivatization, the full potential of the this compound scaffold can be explored, paving the way for the discovery of novel and potent biologically active agents.

Biological Activities and Mechanistic Insights of Cadina 1 10 ,4 Diene

Antimicrobial Efficacy and Mechanisms of Cadina-1(10),4-diene

The antimicrobial spectrum of this compound and its isomers has been explored against a variety of pathogenic microorganisms, including bacteria and fungi.

Studies have indicated that δ-cadinene, an isomer of this compound, possesses notable antibacterial properties. It has demonstrated efficacy against Gram-positive bacteria, such as Streptococcus pneumoniae, with a reported Minimum Inhibitory Concentration (MIC) of 31.25 µg/mL. caymanchem.comresearchgate.net Essential oils rich in δ-cadinene have also shown inhibitory effects against other bacteria. For instance, cedarwood essential oil, where δ-cadinene is a major component, displayed effective bactericidal activity against Bacillus subtilis and Escherichia coli with MIC values of 0.2 μL/mL and 0.4 μL/mL, respectively. mdpi.com While these findings suggest that δ-cadinene is a principal active compound, it is important to note that these values reflect the activity of the entire essential oil. mdpi.com

Table 1: Antibacterial Activity of δ-Cadinene and Related Essential Oils

Compound/Oil Bacterium MIC Reference
(+)-δ-Cadinene Streptococcus pneumoniae 31.25 µg/mL caymanchem.com
Cedar atlantica Essential Oil Bacillus subtilis 0.2 μL/mL mdpi.com
Cedar atlantica Essential Oil Escherichia coli 0.4 μL/mL mdpi.com
Cedar atlantica Essential Oil Bacillus cereus 0.4 μL/mL mdpi.com

The antifungal potential of cadinene sesquiterpenes has been recognized, although specific studies isolating the effects of this compound are less common. Research on various cadinene derivatives extracted from Eupatorium adenophorum has demonstrated selective antifungal activity against phytopathogenic fungi. nih.gov For example, cadinan-3-ene-2,7-dione, a related compound, was highly inhibitory towards Sclerotium rolfsii and Rhizoctonia solani. nih.gov Essential oils containing δ-cadinene have also exhibited antifungal properties. nih.gov The methanol (B129727) extract of Xenophyllum poposum, which contains δ-cadinene, showed activity against pathogenic fungal strains. nih.gov These findings suggest that the cadinane (B1243036) skeleton is a promising scaffold for the development of natural fungicides.

Evidence for the antiviral activity of this compound is primarily indirect and derived from studies on essential oils or complex natural products. For example, an essential oil containing δ-cadinene was noted for its remarkable inhibitory activity against the SARS-CoV-1 coronavirus. nih.gov Additionally, propolis, a resinous mixture produced by honeybees, has been found to contain δ-cadinene and is recognized for its antiviral properties, including activity against herpes viruses. mdpi.com However, research specifically investigating the antiviral mechanism and efficacy of isolated this compound is currently limited.

Significant research has highlighted the potential of δ-cadinene as a natural antiparasitic agent, particularly its efficacy as a larvicide and acaricide.

Larvicidal Activity: Isolated δ-cadinene has demonstrated potent larvicidal effects against the third instar larvae of several mosquito species that are vectors for major diseases. It was found to be the most effective component of Kadsura heteroclita essential oil against the malaria vector (Anopheles stephensi), the dengue vector (Aedes aegypti), and the filariasis vector (Culex quinquefasciatus). nih.gov The lethal concentrations (LC₅₀) were notably low, indicating high toxicity to the mosquito larvae. caymanchem.comnih.gov

Table 2: Larvicidal Activity of δ-Cadinene

Mosquito Species LC₅₀ (µg/mL) Reference
Anopheles stephensi 8.23 caymanchem.comnih.gov
Aedes aegypti 9.03 caymanchem.comnih.gov
Culex quinquefasciatus 9.86 caymanchem.comnih.gov

Acaricidal Activity: In addition to its larvicidal properties, δ-cadinene has been identified as a potent acaricide. A study on the essential oil of Rhododendron nivale identified δ-cadinene as the main component responsible for the marked in vitro acaricidal activity against Psoroptes cuniculi, the ear mange mite in rabbits. nih.govresearchgate.net This suggests its potential for development into a natural agent for controlling mite infestations in livestock. nih.gov

Anti-inflammatory and Immunomodulatory Potentials of this compound

The cadinene class of sesquiterpenes is generally recognized for its anti-inflammatory properties. landema.com These compounds are believed to exert their effects by modulating various pathways involved in the inflammatory response.

Research into the anti-inflammatory mechanisms of δ-cadinene suggests its involvement in the modulation of inflammatory mediators. A study on the essential oil from the leaves of Xylopia laevigata, which is rich in δ-cadinene and γ-muurolene, demonstrated significant anti-inflammatory and antinociceptive effects in mouse models. nih.gov The study suggested that these sesquiterpenes may contribute to the inhibition of prostaglandin (B15479496) synthesis and the reduction of leukocyte migration to inflammatory sites. nih.gov

Furthermore, investigations into the essential oil of Korean pine (Pinus koraiensis) wood identified fractions containing (+)-δ-cadinene that were active in an in vitro anti-inflammatory assay. These fractions were shown to decrease the expression of the pro-inflammatory cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13) in lipopolysaccharide (LPS)-stimulated RBL-2H3 cells. nih.gov These findings indicate that this compound may exert its anti-inflammatory effects by downregulating the production of key inflammatory cytokines.

Effects on Immune Cell Signaling Pathways

Current scientific literature provides limited direct evidence detailing the specific effects of isolated this compound on immune cell signaling pathways. The immunomodulatory activities of this compound are often inferred from studies of essential oils in which it is a constituent. These essential oils have been noted for various properties, including anti-inflammatory effects, which suggest a potential interaction with the immune system. However, dedicated studies focusing on the direct molecular interactions of this compound with key immune signaling cascades, such as NF-κB or MAPK pathways in immune cells like macrophages or lymphocytes, are not extensively documented. Future research is required to elucidate the precise mechanisms by which this specific sesquiterpene may modulate immune responses at the cellular and molecular level.

Antiproliferative and Cytotoxic Studies of this compound in In Vitro Cancer Models

This compound, also known as δ-cadinene, has demonstrated significant antiproliferative and cytotoxic effects in various in vitro cancer models. researchgate.net Research highlights its potential as a cytotoxic agent against specific cancer cell lines, with its efficacy being linked to the induction of programmed cell death and disruption of the cell cycle. researchgate.net

Detailed investigations have revealed that this compound exerts potent, dose- and time-dependent growth-inhibitory effects on human cancer cells. researchgate.net A prominent example of this activity is observed in the human ovarian cancer cell line OVCAR-3. researchgate.netnih.gov Studies using the Sulforhodamine B (SRB) assay, which measures cellular protein content, have quantitatively demonstrated the compound's ability to reduce the proliferation of these cells. nih.gov While the outline specifies HepG2 as an example, the most comprehensive data available is for the OVCAR-3 cell line, which serves as a well-documented model for the compound's antiproliferative action. The compound has also been shown to significantly reduce the viability of the MDA-MB-231 breast cancer cell line in a concentration-dependent manner.

The primary mechanism behind the antiproliferative activity of this compound is its ability to induce apoptosis and cause perturbations in the cell cycle. researchgate.net In OVCAR-3 cells, treatment with the compound leads to distinct morphological changes characteristic of apoptosis, including cell shrinkage, chromatin condensation, and rupture of the nuclear membrane. researchgate.netnih.gov

Flow cytometry analysis has confirmed these observations, showing a dose-dependent increase in the percentage of apoptotic cells upon treatment. nih.gov Furthermore, the compound effectively induces cell cycle arrest in the sub-G1 phase, which is indicative of apoptotic cell death. researchgate.netnih.gov This arrest is also observed to be dose-dependent. nih.gov

Table 1: Effect of this compound on Apoptosis in OVCAR-3 Cells
Concentration (µM)Percentage of Apoptotic Cells (%)
0 (Control)7.4
1024.8
5037.8
10071.9

Research into the molecular mechanisms of this compound has identified key targets within cancer cells. The induction of apoptosis is mediated through a caspase-dependent pathway. nih.gov Western blot analysis has shown that treatment with the compound leads to the activation of caspases in OVCAR-3 cells. nih.gov

Specifically, a dose-dependent activation of caspase-9 has been observed. nih.gov The expression of pro-caspase-8 was found to decrease significantly at higher concentrations (50 and 100 µM). nih.gov A critical downstream event is the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov PARP cleavage was noted at a 50 µM concentration, and at 100 µM, only the cleaved form of PARP was detectable, indicating robust apoptotic signaling. researchgate.netnih.gov

In addition to the caspase cascade, Matrix Metalloproteinase-2 (MMP-2) has been identified as another potential molecular target. MMPs are enzymes crucial for cancer cell invasion and metastasis through the degradation of the extracellular matrix. nih.govnih.gov In silico and in vitro studies on the MDA-MB-231 breast cancer cell line suggest that δ-cadinene may exert its anti-invasive activity through the inhibition of MMP-2.

Other Investigated Biological Activities of this compound

Beyond its anticancer properties, this compound has been evaluated for other biological activities, most notably for its antioxidant potential.

This compound has been identified as a compound with significant antioxidant and radical scavenging properties. researchgate.net These activities are often assessed in studies of essential oils where this sesquiterpene is a major component. For instance, the essential oil of Cedrus atlantica, containing 36.3% δ-cadinene as its main constituent, demonstrated a strong antioxidant effect with 81.1% inhibition in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical-scavenging assay. mdpi.com

Similarly, an essential oil from Eugenia dysenterica, which contains δ-cadinene, showed antioxidant activity with an IC50 value of 5.4 mg/mL in a DPPH assay. researchgate.net The antioxidant potential of cadinene sesquiterpenes has also been confirmed through the ferric reducing ability assay (FRAP), where their activity was comparable to standard antioxidants like ascorbic acid and BHT. researchgate.net This capacity to neutralize free radicals suggests that this compound may play a role in mitigating oxidative stress.

Enzyme Inhibition Activities (e.g., Cholinesterase Inhibition)

This compound, also known as δ-cadinene, has been identified as a constituent in various essential oils that exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. Research into the AChE inhibitory potential of essential oils from plants like Myrciaria floribunda has highlighted δ-cadinene as a potential contributor to this bioactivity. While the essential oil of Myrciaria floribunda demonstrated significant AChE inhibition with an IC50 value of 0.08 μg/mL, this activity represents the synergistic effect of all its components.

Computational studies, specifically molecular docking, have been employed to predict the interaction between this compound and the active site of the AChE enzyme. These in silico analyses have suggested a high binding affinity for δ-cadinene to AChE, with a predicted docking score of -7.35. This score indicates a favorable binding energy, suggesting that the compound can fit into the enzyme's active site and potentially disrupt its catalytic activity. However, it is important to note that these are predictive findings, and experimental validation with the isolated compound is necessary to confirm the precise inhibitory concentration (IC50) of pure this compound. Currently, the scientific literature primarily discusses its role within the complex mixture of essential oils, and specific IC50 values for the isolated compound are not extensively reported.

Table 1: Predicted Acetylcholinesterase (AChE) Inhibition Data for this compound

CompoundSource (Essential Oil)Predicted Docking Score (Binding Affinity to AChE)
This compound (δ-cadinene)Myrciaria floribunda-7.35

Antifeedant Properties in Insect Models

This compound is a notable component of several plant essential oils that have demonstrated significant antifeedant properties against various insect pests. The essential oil of Pilgerodendron uviferum heartwood, which contains δ-cadinene as a major constituent (10.81%), has been shown to exhibit antifeedant activity against the horn fly, Haematobia irritans. In laboratory-based non-choice tests, this essential oil significantly reduced feeding by the flies.

Table 2: Presence of this compound in an Essential Oil with Demonstrated Antifeedant Activity

Plant SourceEssential Oil ComponentInsect ModelObserved Activity
Pilgerodendron uviferum (heartwood)This compound (δ-cadinene) - 10.81%Haematobia irritans (horn fly)Significant reduction in feeding

Structure Activity Relationship Sar and Computational Studies of Cadina 1 10 ,4 Diene

Elucidation of Pharmacophoric Features of Cadina-1(10),4-diene

The pharmacophore of this compound is characterized by its bicyclic cadinane (B1243036) skeleton, which provides a rigid framework for orienting functional groups in three-dimensional space. Key features contributing to its biological interactions include the conjugated diene system located at positions 1(10) and 4, which are electron-rich regions capable of participating in π-π stacking or other electronic interactions with target biomolecules. The presence and spatial arrangement of methyl groups, particularly at positions such as C7, contribute to lipophilicity and influence how the molecule fits within binding pockets. Furthermore, the inherent chirality of the cadinane skeleton, with specific stereocenters (e.g., C1, C4, C7), plays a critical role in determining stereoselective binding to biological targets, as discussed further in the subsequent section.

Impact of Stereochemistry on Biological Activity

Stereochemistry is a pivotal factor in the biological activity of this compound. Subtle differences in the spatial arrangement of atoms can lead to significant variations in how the molecule interacts with its biological targets, affecting potency and selectivity. For instance, studies on related cadinene isomers have indicated that specific enantiomers or diastereomers may exhibit markedly different biological effects. The precise configuration at chiral centers dictates the fit and affinity within the binding sites of enzymes or receptors. While specific comparative data for this compound isomers is not extensively detailed in the provided search results, the general principle within sesquiterpene research highlights that optimal biological activity is often achieved by a particular stereoisomer due to the stereospecific nature of biological recognition processes.

Computational Approaches in this compound Research

Computational methods provide powerful tools for dissecting the molecular basis of this compound's activity, predicting interactions, and guiding further experimental research.

Molecular docking studies have been employed to investigate the binding affinities of this compound with various protein targets. For example, in a study examining compounds from Magnolia champaca, this compound exhibited a binding affinity of -7.3 kcal/mol for tissue plasminogen activator and -7.8 kcal/mol for human topoisomerase-II researchgate.netnih.govresearchgate.net. These predicted binding energies suggest favorable interactions within the active sites of these proteins. Such analyses help elucidate potential mechanisms of action by identifying key residues involved in binding, such as hydrophobic interactions and hydrogen bonding, thereby predicting how the molecule might exert its biological effects.

While specific QSAR models for this compound are not detailed in the provided snippets, QSAR is a recognized methodology for correlating structural features with biological activity. Such models typically use various molecular descriptors (e.g., physicochemical properties like logP, molecular surface area, electronic descriptors) to build predictive equations. These models can identify which structural attributes are most critical for activity, allowing for the rational design of more potent or selective analogues. Research on related natural products often employs QSAR to understand SAR trends, which would be applicable to this compound if such studies were performed.

Molecular dynamics (MD) simulations offer a dynamic perspective on ligand-protein interactions, revealing how this compound might behave over time when bound to its target. These simulations can illustrate conformational changes in both the ligand and the protein, identify stable binding poses, and provide insights into the flexibility and dynamics of the interaction. Although specific MD simulation results for this compound are not explicitly detailed in the provided search results, this technique is vital for understanding the stability of predicted docked poses and exploring the energetic landscape of binding, which is crucial for a comprehensive understanding of its conformation-activity relationship.

Table 1: Identified Compounds and Their Binding Affinities

This table summarizes the binding affinities of this compound and other related compounds to specific protein targets as determined by molecular docking studies.

Compound NameTarget ProteinBinding Affinity (kcal/mol)Reference
This compoundTissue Plasminogen Activator-7.3 researchgate.netnih.govresearchgate.net
This compoundHuman Topoisomerase-II-7.8 researchgate.netnih.govresearchgate.net
3-Ethyl-3-hydroxyandrostan-17-oneTissue Plasminogen Activator-7.7 researchgate.netnih.govresearchgate.net
3-Ethyl-3-hydroxyandrostan-17-oneHuman Topoisomerase-II-8.0 researchgate.netnih.govresearchgate.net
Caryophyllene-(I1)Human Topoisomerase-II-7.9 researchgate.netnih.govresearchgate.net

Table 2: Identified Compounds and Their Molecular Properties

Metabolism and Biotransformation of Cadina 1 10 ,4 Diene

Microbial Biotransformation of Cadinane (B1243036) Derivatives (e.g., by Curvularia lunata)

Microorganisms, particularly fungi, possess a diverse array of enzymes capable of modifying complex organic molecules such as sesquiterpenes. Studies have investigated the biotransformation of related cadinane derivatives by fungi like Curvularia lunata.

Research has demonstrated that Curvularia lunata can biotransform cadinane sesquiterpenes. For instance, when cadina-4,10(15)-dien-3-one and 3α-hydroxycadina-4,10(15)-diene were incubated with Curvularia lunata ATCC 12017, several metabolites were identified. These transformations primarily involved hydroxylation reactions, introducing hydroxyl groups at various positions on the cadinane skeleton researchgate.netnih.gov.

Key metabolites identified from the biotransformation of related cadinane derivatives by Curvularia lunata include:

Original CompoundIdentified Metabolite(s)Transformation TypeReference
Cadina-4,10(15)-dien-3-one12-hydroxycadina-4,10(15)-dien-3-oneHydroxylation researchgate.netnih.gov
3α-hydroxycadina-4,10(15)-diene(4S)-1α,3α-dihydroxycadin-10(15)-eneHydroxylation researchgate.netnih.gov
3α,14-dihydroxycadina-4,10(15)-dieneHydroxylation researchgate.netnih.gov
3α,12-dihydroxycadina-4,10(15)-dieneHydroxylation researchgate.netnih.gov

These findings highlight the fungus's ability to regioselectively hydroxylate sesquiterpene structures researchgate.netnih.govfrontiersin.orgdntb.gov.ua. While Cadina-1(10),4-diene itself has not been explicitly studied in this context, the biotransformation of structurally similar cadinanes by Curvularia lunata suggests potential metabolic pathways involving hydroxylation.

Microbial biotransformations are mediated by a variety of enzymes, often including cytochrome P450 monooxygenases, dehydrogenases, and reductases, which introduce or modify functional groups. These enzymes are crucial for increasing the polarity and water solubility of lipophilic substrates like sesquiterpenes mdpi.comnih.gov. The specific enzymatic pathways involved in the hydroxylation of cadinane derivatives by Curvularia lunata are not detailed in the available literature. However, it is understood that these processes involve the activation of molecular oxygen and the insertion of hydroxyl groups into the carbon skeleton of the sesquiterpene mdpi.com.

In Vitro and Animal Metabolism Studies of this compound

Information regarding the specific in vitro or animal metabolism of this compound is limited in the scientific literature. Studies have primarily focused on its presence in plant essential oils nih.govresearchgate.netaucegypt.edu.

In general, xenobiotic metabolism in mammals occurs in two phases. Phase I reactions typically involve oxidation, reduction, or hydrolysis, often catalyzed by cytochrome P450 enzymes, which introduce or expose polar functional groups (e.g., hydroxyl, carboxyl, amino groups) nih.govdrughunter.com. These Phase I metabolites can then undergo Phase II reactions, which involve conjugation with endogenous hydrophilic molecules such as glucuronic acid, sulfate, glutathione, or amino acids. These conjugation reactions significantly increase the water solubility of the compounds, facilitating their excretion from the body nih.govdrughunter.comuomus.edu.iq. For lipophilic compounds like sesquiterpenes, potential Phase I transformations could include hydroxylation or epoxidation, followed by Phase II conjugation reactions.

Specific studies detailing the identification of mammalian metabolites derived from this compound have not been reported in the reviewed literature. Therefore, the precise metabolic products and pathways in mammals remain largely uncharacterized.

Advanced Analytical and Omics Methodologies in Cadina 1 10 ,4 Diene Research

Chromatographic Techniques for Separation and Quantification of Cadina-1(10),4-diene in Complex Mixtures (e.g., GC-MS, GC-FID, LC-MS)

Chromatographic techniques are foundational for analyzing this compound within complex biological matrices such as essential oils and plant extracts. These methods allow for the isolation of the target compound from a multitude of other metabolites, enabling both qualitative identification and quantitative assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely adopted and powerful technique for the separation and identification of volatile and semi-volatile organic compounds, including sesquiterpenes like this compound. The process involves vaporizing the sample, separating its components based on their boiling points and affinity to the stationary phase in a gas chromatograph, and then detecting them using a mass spectrometer. The mass spectrometer ionizes the separated compounds, and the resulting mass-to-charge ratio provides a unique fingerprint for identification, often by comparing against spectral libraries. GC-MS is particularly effective for profiling complex mixtures, such as essential oils, and has been instrumental in identifying various cadinene isomers, including δ-cadinene and related compounds. Retention indices, determined by co-injecting known standards, further aid in compound identification. GC-MS is considered the most widespread method for sesquiterpene analysis.

Gas Chromatography-Flame Ionization Detection (GC-FID): Often used in conjunction with GC-MS, GC-FID serves as a highly sensitive detector for quantifying organic compounds. While GC-MS provides structural information, GC-FID offers robust quantitative data by measuring the ions produced when organic compounds are combusted in a hydrogen flame. The dual detection system (GC-MS/FID) allows for simultaneous qualitative identification and accurate quantification, providing a more comprehensive analysis of sample composition. FID is known for its wide linear dynamic range and good reproducibility, making it suitable for estimating molar proportions of metabolites in complex samples. It is frequently used for the quantitative analysis of volatile constituents in essential oils.

Liquid Chromatography-Mass Spectrometry (LC-MS): For sesquiterpenes that are non-volatile or thermally labile, LC-MS, particularly LC-MS/MS, is the preferred analytical approach. This technique separates compounds in a liquid phase before they enter the mass spectrometer. LC-MS offers high sensitivity and specificity, making it ideal for analyzing a broader range of sesquiterpene derivatives, including those with oxygenated functional groups or larger molecular structures. LC-MS/MS, employing techniques like Selected Reaction Monitoring (SRM), is crucial for structural elucidation and precise quantification, especially in complex biological matrices where matrix effects can interfere with analysis. LC-MS/MS is a preferred method for metabolite identification and quantitation in metabolomics studies.

The application of these chromatographic methods has led to the identification and quantification of various cadinene isomers in different plant species and essential oils, providing valuable data on their distribution and relative abundance.

Chemoinformatics and Data Integration for Cadinane Sesquiterpenoids

Data Mining and Analysis of Cadina-1(10),4-diene Related Information

Data mining and analysis are fundamental to extracting valuable insights from the vast amount of chemical information available for compounds like this compound. Research in this area focuses on identifying patterns, relationships, and critical data points from spectral data, occurrence records, and chemical properties. Cheminformatics techniques are employed to profile and identify this compound within complex natural product mixtures. Studies have utilized Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the identification and analysis of sesquiterpenoids, including cadinene derivatives, in various plant essential oils researchgate.netnih.govmdpi.comresearchgate.netresearchgate.net. These analytical methods, combined with computational tools, allow for the detailed characterization and comparison of chemical profiles, aiding in the discovery and classification of natural compounds. For instance, data mining techniques such as hypothesis testing, principal component analysis, and hierarchical cluster analysis have been applied to essential oil compositions to classify plant samples and identify significant compounds, including cadinene isomers researchgate.net.

Utilization of Natural Product Databases

Natural product databases serve as critical repositories for chemical structures, properties, occurrences, and biological activities of compounds isolated from natural sources. These databases facilitate data integration and retrieval, supporting various research endeavors.

PubChem: PubChem is a widely used public database that provides comprehensive information on chemical molecules and their biological activities. This compound is cataloged in PubChem, with entries detailing its chemical structure, synonyms, molecular formula (C15H24), molecular weight (approximately 204.35 g/mol ), and computed properties nih.govnih.govnih.gov. PubChem also links to literature and other related records, serving as a gateway to extensive research data nih.gov.

FooDB: The Food Database (FooDB) is a comprehensive resource for food constituents, chemistry, and biology. This compound, also known as (+)-1(10),4-Cadinadiene or delta-amorphene, is listed in FooDB, with associated synonyms and classification as a sesquiterpenoid foodb.ca. FooDB integrates data from multiple sources, linking food compound data to other relevant databases like PubChem and HMDB, providing a holistic view of food composition foodb.ca.

KNApSAcK: KNApSAcK (Knowledge-based మైసూరు Natural Products Activity Database) is a family of databases that integrates metabolite-plant species relationships, biological activities, and traditional medicine formulas. While direct entries for this compound are not explicitly detailed in the provided snippets, KNApSAcK and related databases like KNApSAcK-3D are designed to incorporate metabolite information, including 3D structural data, supporting research into natural products naturalproducts.netresearchgate.netcncb.ac.cn. These databases are valuable for understanding the chemical diversity and potential applications of plant-derived compounds.

The utilization of these databases allows researchers to efficiently access and integrate information, supporting comparative studies and the identification of novel compounds within larger datasets.

Predictive Modeling and Virtual Screening of Cadinane (B1243036) Sesquiterpenoids Derivatives

Predictive modeling and virtual screening are powerful computational approaches used to identify potential drug candidates and understand structure-activity relationships among natural products. Cadinane sesquiterpenoids, as a class, have been investigated for their biological activities, and computational methods are employed to explore their potential.

Research indicates that sesquiterpenoids from the Asteraceae family, including cadinane-type sesquiterpenoids, are being analyzed for their anti-inflammatory properties and drug-likeness using computational tools like SwissADME and ADMETlab scienceopen.com. These analyses assess compounds based on established rules (e.g., Lipinski's rules) to predict their pharmacokinetic behavior and potential as drug candidates. While specific predictive models for this compound derivatives are not detailed, the broader application of these techniques to cadinane sesquiterpenoids suggests their utility in identifying compounds with desirable therapeutic properties. Virtual screening can be employed to computationally test large libraries of compounds, including derivatives of this compound, against specific biological targets, thereby accelerating the drug discovery process naturalproducts.net.

Future Trajectories and Translational Outlook for Cadina 1 10 ,4 Diene Research

Persistent Challenges and Novel Opportunities in Cadina-1(10),4-diene Research

The advancement of this compound from a known natural compound to a potentially valuable molecule is met with several challenges inherent to sesquiterpene research. A primary obstacle is the difficulty in isolating the compound in large quantities and high purity from its natural plant sources. core.ac.ukmdpi.comnih.gov Natural production often results in low yields within complex mixtures of structurally similar isomers, making purification both costly and technically demanding. core.ac.ukmdpi.com Furthermore, like many sesquiterpenes, this compound likely exhibits poor water solubility, which can complicate in vitro testing and limit bioavailability in potential in vivo applications. mdpi.com The complex stereochemistry of cadinane-type sesquiterpenes also adds a layer of difficulty to both chemical synthesis and characterization. nih.gov

Despite these hurdles, significant opportunities exist. The broad spectrum of pharmacological activities reported for other cadinane (B1243036) sesquiterpenes—including antibacterial, anti-inflammatory, and antifungal properties—provides a strong rationale for investigating this compound. nih.govresearchgate.netmdpi.com The key enzyme in its biosynthesis, (+)-δ-cadinene synthase, has been identified and characterized, opening the door to biotechnological production methods. nih.govwikipedia.org Advances in protein engineering have already demonstrated that this enzyme can be modified to produce novel compounds, presenting an exciting opportunity to generate analogues of this compound with potentially enhanced properties. core.ac.uknih.gov Overcoming the production challenges through synthetic biology could unlock the full potential of this compound for various applications.

Exploration of Untapped Biological Activities and Pre-clinical Potential

This compound has been identified as a constituent in a variety of plant species, including Gossypium arboreum (tree cotton), Michelia macclurei, Laggera aurita, and Cyperus articulatus. nih.govnih.govnmppdb.com.ng However, specific, in-depth studies on its biological activities are notably scarce. foodb.ca The true preclinical potential of this compound remains largely untapped.

The broader family of cadinane sesquiterpenes, however, has been shown to possess a range of significant pharmacological effects. This provides a predictive framework for the potential bioactivities of this compound. Exploring these activities represents a critical future direction for research.

Table 1: Reported Biological Activities of Cadinane-Type Sesquiterpenes and Related Compounds
Biological ActivityCompound/Extract SourceKey FindingsReference
Anti-inflammatoryCadinane Sesquiterpenes (General)Demonstrated capacity to inhibit inflammatory pathways. nih.govmdpi.com
Antifungalα-Cadinol and other derivativesShowed strong activity against various wood-decay fungi. researchgate.net
AntibacterialCadinane Sesquiterpenes (General)Exhibits activity against various bacteria. nih.gov
AntimicrobialCedar atlantica Essential Oil (δ-cadinene as major component)Essential oil showed activity against Micrococcus luteus and Candida krusei. mdpi.com
CytotoxicFungal SesquiterpenoidsMany fungal-derived sesquiterpenoids exhibit significant cytotoxic activity against cancer cell lines. nih.gov
HepatotoxicityCadinene sesquiterpenes from Eupatorium adenophorumA study in mice established toxicity profiles, a key step in preclinical evaluation. nih.gov

Future research should prioritize systematic screening of purified this compound against a panel of targets related to these known activities, including inflammatory markers, microbial strains, and cancer cell lines. Such preclinical investigations are essential to validate its therapeutic potential and guide further development.

Sustainable Production Strategies for this compound

To enable robust biological screening and future applications, developing sustainable and scalable production methods for this compound is paramount. Research is poised to advance on two main fronts: microbial biosynthesis and enhanced natural production.

The biosynthesis of (+)-δ-cadinene, a stereoisomer of this compound, is catalyzed by the enzyme (+)-δ-cadinene synthase from farnesyl diphosphate (B83284) (FPP). nih.govwikipedia.org This enzyme has been successfully cloned from cotton, and its structure and catalytic mechanism have been studied, providing a solid foundation for its use in metabolic engineering. nih.gov

Researchers have demonstrated that the (+)-δ-cadinene synthase is amenable to protein engineering, successfully altering its function to produce germacrene D-4-ol instead of its native product. core.ac.uknih.gov This highlights a powerful strategy for potentially optimizing the synthase for higher efficiency or even creating novel derivatives of this compound.

A common strategy in microbial production of sesquiterpenes is to increase the available pool of the precursor, FPP. In hosts like Saccharomyces cerevisiae (yeast), this has been achieved by downregulating the ERG9 gene, which diverts FPP towards ergosterol biosynthesis. nih.gov Applying a similar strategy in a microbial chassis expressing the (+)-δ-cadinene synthase gene could significantly boost the production of this compound, offering a sustainable and scalable alternative to extraction from plants.

For production based on natural plant sources, advanced agronomic practices offer a pathway to enhance yields. This compound is a known component of cotton (Gossypium arboreum), where its precursor is a key step in the biosynthesis of the defense compound gossypol (B191359). nih.govwikipedia.org

Research in cotton has shown that the expression of (+)-δ-cadinene synthase is not only developmentally regulated but is also activated in response to fungal elicitors as part of the plant's defense mechanism. sippe.ac.cn This suggests that the application of specific biotic elicitors or abiotic stressors could be a viable strategy to stimulate higher production of the compound in the field. Studies on other plants, such as grapevine, have shown that practices like controlled water deficit, specific training systems, and optimizing sun exposure can significantly increase the accumulation of terpenes. frontiersin.org Similar research focused on the known source plants of this compound could lead to agricultural practices that maximize its natural production.

Interdisciplinary Research Synergies and Global Collaborations

Realizing the full potential of this compound will require a highly interdisciplinary approach. The journey from discovery to application necessitates the integration of expertise from diverse scientific fields.

Table 2: Required Interdisciplinary Synergies for this compound Research
Research AreaContributing DisciplinesObjective
Biosynthesis & ProductionMolecular Biology, Biochemistry, Synthetic Biology, Chemical EngineeringElucidate biosynthetic pathways, engineer microbial hosts for high-titer production, and optimize fermentation processes.
Biological Activity ScreeningPharmacology, Microbiology, Cell Biology, ToxicologySystematically evaluate the compound's efficacy and safety for potential therapeutic applications.
Enhanced Natural YieldAgronomy, Plant Science, PhytochemistryDevelop and implement agricultural strategies to increase compound concentration in source plants.
Chemical Analysis & Analogue SynthesisAnalytical Chemistry, Organic ChemistryDevelop methods for purification and characterization; synthesize novel derivatives with improved properties.

Furthermore, global collaborations are instrumental in natural product research. mdpi.com Such partnerships facilitate access to diverse biological resources and unique plant species from different regions of the world. They also bring together specialized knowledge and technologies that may be geographically dispersed, accelerating the pace of discovery and development for promising compounds like this compound.

Q & A

Q. How is Cadina-1(10),4-diene identified and quantified in plant extracts?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) coupled with retention index matching is the standard method. For example, HS-SPME-GC-MS (headspace solid-phase microextraction) is used to isolate volatile compounds like this compound from plant matrices . Retention indices (e.g., AI: 1522, KI: 1523) and spectral libraries (e.g., NIST) are critical for identification . Quantification requires calibration curves using authentic standards or surrogate compounds with similar ionization efficiencies.

Q. What are the primary natural sources of this compound, and how do extraction methods affect yield?

Methodological Answer: this compound is reported in Artemisia princeps, Aristolochia triangularis, and conifers . Steam distillation or solvent extraction (e.g., hexane) followed by fractional distillation optimizes yield. However, HS-SPME is preferred for minimizing thermal degradation of volatile sesquiterpenes . Comparative studies should report extraction efficiency via recovery rates and purity via NMR or GC-FID .

Q. What spectroscopic data (NMR, IR) are essential for confirming this compound’s structure?

Methodological Answer: Key NMR signals include δ<sup>13</sup>C peaks for the isopropyl group (~22–24 ppm) and olefinic carbons (~125–130 ppm). <sup>1</sup>H NMR should show characteristic doublets for the 1(10) and 4 double bonds (J ≈ 8–10 Hz) . IR peaks for C-H stretching in alkenes (~3000–3100 cm⁻¹) and gem-dimethyl groups (~1375 cm⁻¹) further validate the structure. Cross-validation with computational tools (e.g., PubChem’s InChI key: FUCYIEXQVQJBKY-UHFFFAOYSA-N) is recommended .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported NMR data for this compound isomers?

Methodological Answer: Discrepancies often arise from stereochemical variations (e.g., δ- vs. γ-cadinene). High-field NMR (≥500 MHz) with NOESY/ROESY experiments can distinguish isomers by analyzing spatial proximity of protons (e.g., cis vs. trans isopropyl orientation) . Computational modeling (DFT or molecular mechanics) using software like Gaussian or Avogadro provides theoretical spectra for comparison .

Q. What experimental strategies are effective for elucidating this compound’s biosynthetic pathway in bacterial systems?

Methodological Answer: Genome mining (e.g., antiSMASH) identifies terpene synthase clusters in bacteria like Streptomyces griseus. Heterologous expression of candidate genes (e.g., SGR_6065) in E. coli or yeast, coupled with <sup>13</sup>C-labeled FPP (farnesyl pyrophosphate) feeding, traces isotopic incorporation into this compound . LC-MS/MS monitors intermediates, while CRISPR-Cas9 knockout studies confirm enzyme specificity .

Q. How can researchers address low yields in this compound synthesis via cyclization of FPP?

Methodological Answer: Optimize reaction conditions (pH, temperature, divalent cations like Mg<sup>2+</sup>) to stabilize terpene synthases. Directed evolution or rational design (e.g., site-saturation mutagenesis at active sites) enhances enzyme activity . Co-expression with prenyltransferases in engineered microbial hosts (e.g., S. cerevisiae) improves precursor supply .

Data Analysis and Reproducibility

Q. What statistical methods are appropriate for analyzing this compound’s ecological roles in plant-insect interactions?

Methodological Answer: Multivariate analysis (PCA, PERMANOVA) correlates this compound concentrations with insect behavior assays (e.g., olfactometry). Dose-response curves (logistic regression) quantify repellent/attractant effects . Reproducibility requires standardized bioassay protocols (e.g., OECD guidelines) and open-access raw data deposition .

Q. How should researchers validate computational predictions of this compound’s physicochemical properties?

Methodological Answer: Compare predicted logP, boiling point, and vapor pressure (via EPI Suite or ChemAxon) with experimental data from thermogravimetric analysis (TGA) and HPLC-logD measurements . Cross-check with PubChem’s experimental datasets (e.g., melting point: 204.35 g/mol) to assess model accuracy .

Contradiction Management

Q. How to reconcile conflicting reports on this compound’s antimicrobial activity?

Methodological Answer: Variability may stem from differences in microbial strains, compound purity, or assay conditions (e.g., broth microdilution vs. disk diffusion). Standardize testing using CLSI guidelines, report purity via HPLC (>95%), and include positive controls (e.g., ampicillin). Meta-analysis (e.g., RevMan) quantifies heterogeneity across studies .

Experimental Design

Q. What controls are critical when testing this compound’s role in plant defense mechanisms?

Methodological Answer: Include solvent-only controls (e.g., ethanol or DMSO) and structurally similar sesquiterpenes (e.g., δ-cadinene) to rule out nonspecific effects. For field studies, randomized block designs account for environmental variability . Transcriptomic profiling (RNA-seq) of treated vs. untreated plants identifies defense-related genes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.